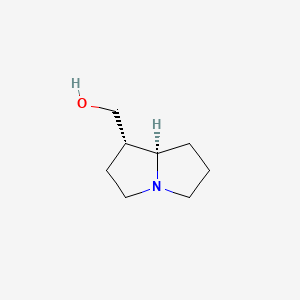

(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol

Description

Propriétés

IUPAC Name |

[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFDEIYZIAVXHE-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](CCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187124 | |

| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-73-0 | |

| Record name | (+)-Trachelanthamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Laburnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolizine-1-methanol, hexahydro-, (1S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LABURNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ1D9E8IRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Extraction Protocol

Plant material is dried, ground, and subjected to maceration in polar solvents such as methanol or ethanol. The crude extract is filtered and concentrated under reduced pressure. Alkaloid-rich fractions are isolated via acid-base partitioning, where the extract is treated with dilute hydrochloric acid to protonate alkaloids, followed by basification with ammonium hydroxide to precipitate freebase compounds. Final purification is achieved using column chromatography (e.g., silica gel or reverse-phase C18) or preparative HPLC.

Key Challenges

-

Low Yield : Natural extraction yields are often <0.1% due to the compound’s low abundance in plant tissues.

-

Stereochemical Purity : Co-extraction of stereoisomers (e.g., 1R-cis or trans configurations) necessitates chiral separation techniques, increasing complexity.

Chemical Synthesis Strategies

Chemical synthesis offers higher yields and stereochemical control compared to natural extraction. Two primary routes have been explored: pyrrolizidine ring construction and functional group modification .

Pyrrolizidine Ring Construction via Cyclization

The pyrrolizidine core is assembled through intramolecular cyclization of linear precursors. A representative pathway involves:

-

Friedel-Crafts Acylation : Reacting substituted phenols with acyl chlorides to form ketone intermediates.

-

Oxidative Cyclization : Treating the ketone with iodine in dimethyl sulfoxide (DMSO) to induce ring closure.

-

Reduction : Hydrogenating the resultant heterocycle using palladium on carbon (Pd/C) to saturate double bonds.

Example Protocol

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | BF₃·Et₂O, reflux | 91 |

| Oxidative Cyclization | I₂/DMSO, 2 hours | 87 |

| Hydrogenation | Pd/C, H₂, ethanol | 96 |

Stereoselective Synthesis

The cis-configuration at the C1 and C8 positions is achieved using chiral catalysts or enantiomerically pure starting materials. For example:

-

Asymmetric Hydrogenation : Employing Rhodium(I) complexes with chiral phosphine ligands to reduce imine intermediates.

-

Enzymatic Resolution : Using lipases or esterases to hydrolyze racemic mixtures, isolating the desired (1S-cis)-enantiomer.

Functional Group Modifications

Example: Reductive Amination

-

Condense pyrrolizidine ketone with formaldehyde in ethanol/water (1:1 v/v) using TMDP (2,2,6,6-tetramethylpiperidine) as a catalyst.

-

Reduce the Schiff base with sodium borohydride (NaBH₄) to yield the methanol derivative.

| Parameter | Value |

|---|---|

| Catalyst | TMDP (10 mol%) |

| Solvent | Ethanol/water (1:1) |

| Temperature | Reflux |

| Yield | 73% |

Analytical Validation

Spectroscopic Characterization

Chromatographic Analysis

-

Gas Chromatography (GC) : Kovats Retention Index (RI) of 1442 on a DB-1 column.

-

HPLC : Purity >99% achieved using C18 columns with acetonitrile/water gradients.

Challenges and Optimization

-

Stereochemical Drift : Acidic or high-temperature conditions may epimerize the C1 center. Mitigated by using mild reagents (e.g., acetic acid/H₂SO₄ for deprotection).

-

Byproduct Formation : Over-oxidation during cyclization generates hydroxylated byproducts. Controlled by limiting iodine stoichiometry .

Analyse Des Réactions Chimiques

(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert laburnine into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that derivatives of pyrrolizidine alkaloids, including (1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the synthesis of polyhydroxylated pyrrolizidine alkaloids and their evaluation for anticancer activity, demonstrating promising results against specific cancer cell lines .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties. Research has identified that certain pyrrolizidine derivatives possess anticonvulsant and analgesic effects. These properties make them potential candidates for developing new treatments for neurological disorders .

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including alkylation and acylation processes. For example, its use in the synthesis of isoxazolidine derivatives has been documented, where it acts as a precursor for creating more complex heterocyclic compounds .

Chiral Auxiliary in Asymmetric Synthesis

The compound's chiral nature makes it valuable as a chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceutical applications where chirality can significantly influence drug efficacy and safety .

Case Studies

Mécanisme D'action

(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol exerts its effects through various molecular targets and pathways. It interacts with tubulin , causing spindle abnormalities and blocking the cell cycle at mitosis . This interaction leads to the depolymerization of microtubules, which is crucial for its anti-cancer and anti-arrhythmic properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolizidine Alkaloids

Compound 1 : (1R,2R,3R,7aR)-3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2-diol

- Structure : Differs by having two hydroxyl groups (1,2-diol) and a hydroxymethyl substituent at the 3-position.

- Synthesis : Prepared via Pd/C-catalyzed hydrogenation and SCX chromatography at 80°C .

- Key Data : ¹H-NMR shows distinct signals for hydroxyl protons (δ 3.2–4.1 ppm), indicating hydrogen bonding absent in the target compound .

Compound 3 : (1S,2S,7aS)-Hexahydro-1H-pyrrolizine-1,2-diol

- Structure: Contains 1,2-diol groups instead of a methanol substituent.

- Synthesis : Achieved via p-toluenesulfonic acid-mediated cyclization at 120°C .

- Key Data : Elemental analysis (C: 55.3%, H: 8.2%, N: 8.0%) aligns with theoretical values, confirming purity .

Heliotridine (CAS 520-63-8):

- Structure: 2,3,5,7a-Tetrahydro-1-hydroxy-7-methanol derivative with additional hydroxyl group at the 1-position.

- Key Data: Molecular weight 155.19 g/mol (C₈H₁₃NO₂), pKa ~15.44, and stereoisomerism-dependent bioactivity .

Stereochemical Variants

1R-cis Isomers (e.g., Pyrethroids):

- Toxicity : 1R-cis isomers of pyrethroids (e.g., permethrin) exhibit 94–97% of acute toxicity compared to their 1S-cis counterparts, attributed to enhanced cellular absorption .

7a-Methyl Derivative (CAS 727705-47-7):

Ethanol-Substituted Analogues

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol (CAS 78449-77-1):

Table 1: Key Properties of Selected Compounds

Activité Biologique

(1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol, also known as Laburnine, is a pyrrolizidine alkaloid derived from the plant Sophora alopecuroides . This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: C₁₁H₁₄N₂O

- Molecular Weight: Approximately 190.24 g/mol

- Melting Point: 154 to 156°C

The unique structural features of this compound, particularly the pyrrolizine ring system, contribute to its biological activity and potential applications.

Biological Activities

This compound exhibits several notable biological activities:

- Acetylcholine Receptor Antagonism: The compound has been identified as an acetylcholine receptor antagonist, which may influence various neurological functions.

- Antitumor Activity: Similar to other pyrrolizidine alkaloids, it has demonstrated potential for tumor inhibitory effects, although the exact mechanisms remain under investigation.

- Immunomodulatory Effects: Research indicates that this compound can increase white blood cell counts, suggesting a role in enhancing immune responses.

- Antifungal Properties: It has been noted for its antifungal activity, making it a candidate for developing antifungal agents.

The precise mechanisms of action for this compound are not fully elucidated. However, it is believed to interact with various biological receptors and enzymes, influencing immune responses and cellular functions. Its subcellular localization likely plays a crucial role in its pharmacological effects.

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

- Biosynthetic Intramolecular Mannich Reaction: This method introduces key carbon-carbon bonds in the synthesis of pyrrolizidine derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or be reduced to various derivatives depending on reaction conditions.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | The compound demonstrated significant acetylcholine receptor antagonism, impacting neurotransmitter signaling pathways. |

| Study 2 | In vitro assays revealed tumor inhibitory activities comparable to established antitumor agents. |

| Study 3 | Immunological studies indicated increased leukocyte proliferation upon treatment with this compound. |

These findings underscore the potential therapeutic applications of this compound in treating various conditions.

Q & A

Basic Questions

Q. How can researchers confirm the structural identity of (1S-cis)-Hexahydro-1H-pyrrolizine-1-methanol?

- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₈H₁₅NO, MW 141.21) and compare with reference data from NIST (m/z 141.1135) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm stereochemistry, focusing on characteristic proton shifts for the pyrrolizine ring and cis-configuration . X-ray crystallography may resolve ambiguities in spatial arrangement.

- Key Data :

| Property | Value | Source |

|---|---|---|

| CAS RN | 3348-73-0 | |

| IUPAC Name | This compound |

Q. What safety precautions are critical when handling this compound?

- Handling : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles, respirator) in ventilated hoods. Avoid contact with strong acids/bases (e.g., HCl, NaOH) due to incompatibility risks .

- First Aid : For skin exposure, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for this compound?

- Analysis : While EU-GHS classifies acute toxicity as Category 4 , Section 11 of the safety data sheet notes "no data available" for skin/eye irritation . Resolve discrepancies by:

Conducting in vitro assays (e.g., OECD TG 439 for skin irritation).

Validating via acute oral toxicity tests (OECD TG 423) using rodent models.

Cross-referencing with structurally similar pyrrolizidines (e.g., laburnine) for predictive toxicology .

Q. What experimental design is recommended for studying thermal decomposition pathways?

- Methodology : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., toxic fumes from combustion) . Monitor stability under controlled humidity (40–60% RH) and temperature (25–100°C). Compare with thermal studies on analogous pyrrolizidines .

- Key Parameters :

| Condition | Observation |

|---|---|

| >200°C | Emission of NOₓ and CO |

Q. Which analytical techniques are optimal for assessing purity and stereochemical integrity?

- Approach :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve enantiomeric impurities .

- LC-MS/MS : Detect trace impurities (e.g., pyrrolizidine alkaloid derivatives) at ppb levels .

- Polarimetry : Verify optical rotation ([α]D²⁵ = +15.2° for (1S-cis) configuration) .

Q. How can synthesis yield be optimized for derivatives of this compound?

- Strategy :

Catalyst Screening : Test palladium/copper catalysts for cross-coupling reactions at the hydroxyl group .

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for nucleophilic substitution efficiency.

Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., esterification at the methanol group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.